molecular formula C19H15FN4O2S B2449067 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1170492-08-6

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2449067
CAS No.: 1170492-08-6
M. Wt: 382.41
InChI Key: RWISUPALHLSZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound designed for pharmaceutical and biochemical research. This molecule integrates multiple privileged pharmacophores, including a benzothiazole ring and a pyrazole core, which are frequently employed in medicinal chemistry for developing novel therapeutic agents . The strategic fusion of these moieties in a single molecular framework is a common approach to create hybrids with potential multi-target activities or enhanced efficacy. The benzothiazole scaffold is a structurally significant heterocycle with a broad spectrum of documented biological activities. Research indicates that benzothiazole derivatives possess notable anticonvulsant properties . Furthermore, this scaffold is found in compounds investigated for antimicrobial, anticancer, and antidiabetic applications . The pyrazole ring system is another nitrogen-containing heterocycle ubiquitous in bioactive molecules and approved drugs, contributing to various pharmacological effects . Recent studies on benzothiazole-appended pyrazolone hybrids have demonstrated significant potential as inhibitors of the enzymes α-amylase and α-glucosidase, suggesting a valuable research pathway for managing type 2 diabetes mellitus . Researchers will find this compound valuable for screening in drug discovery programs, particularly those focused on neurological disorders, metabolic diseases, and oncology. The presence of the acetamide linker and the 2-fluorophenoxy group offers potential for specific interactions with enzyme active sites, such as through hydrogen bonding, which can be critical for inhibitory activity . This product is provided for research purposes to investigate these and other potential mechanisms of action. It is supplied as a high-purity solid and is intended for Research Use Only, not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c1-12-10-17(22-18(25)11-26-15-8-4-2-6-13(15)20)24(23-12)19-21-14-7-3-5-9-16(14)27-19/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWISUPALHLSZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that exhibits a range of biological activities due to its unique structural components. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Overview

The compound integrates several key moieties:

  • Benzo[d]thiazole : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Pyrazole : Often associated with anti-inflammatory and analgesic effects.
  • Fluorophenoxy : Enhances lipophilicity and may improve the compound's bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, derivatives containing pyrazole rings have shown effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. In vitro studies reveal minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for some derivatives, indicating potent antimicrobial efficacy .

Anti-inflammatory Effects

The compound acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. By inhibiting these enzymes, this compound reduces the synthesis of pro-inflammatory prostaglandins, leading to decreased inflammation and pain relief .

Anticancer Properties

Studies have shown that this compound exhibits anticancer activity against various cancer cell lines. Mechanistic investigations suggest that it induces apoptosis and causes cell cycle arrest in cancer cells. For example, compounds with similar structural features have been reported to interact with cellular pathways involved in tumor growth and metastasis .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits COX enzymes, thereby modulating the arachidonic acid pathway and reducing inflammatory mediators.
  • Cellular Interaction : It interacts with specific cellular targets involved in apoptosis and cell proliferation, leading to cytotoxic effects on cancer cells.
  • Biofilm Disruption : Similar compounds have demonstrated the ability to disrupt biofilm formation in bacteria, enhancing their effectiveness against resistant strains .

Research Findings and Case Studies

A review of recent literature highlights several key findings regarding the biological activity of this compound:

StudyFindings
Demonstrated significant antimicrobial activity against Staphylococcus aureus with MIC values ranging from 0.22 to 0.25 μg/mL.
Inhibition of COX enzymes led to reduced inflammation in animal models, supporting its potential use as an anti-inflammatory agent.
Induced apoptosis in cancer cell lines through modulation of key signaling pathways, showing promise for anticancer therapy.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of heterocyclic moieties, including benzo[d]thiazole and pyrazole rings, which contribute to its biological properties. The synthesis typically involves multi-step reactions that yield moderate to excellent results depending on the conditions used. Key steps include:

  • Formation of the Benzo[d]thiazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.
  • Synthesis of the Pyrazole Moiety : Generally involves condensation reactions with hydrazine derivatives.
  • Coupling with Fluorophenoxy Acetamide : This step integrates the fluorophenoxy group, enhancing the compound's pharmacological profile.

Anti-inflammatory Properties

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide has demonstrated significant anti-inflammatory effects. Its mechanism primarily involves the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. By blocking these enzymes, the compound can reduce inflammation in various biological systems.

Anticancer Potential

Research indicates that compounds with similar structural features exhibit anticancer activities. The benzo[d]thiazole and pyrazole components are known for their ability to modulate cellular pathways involved in cancer progression. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, making it a candidate for further exploration as an anticancer agent .

Antimicrobial Activity

Compounds derived from this structure have been evaluated for antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the thiazole and pyrazole rings enhances their interaction with microbial targets, potentially leading to effective treatments against resistant strains .

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of pyrazole derivatives revealed that modifications to the benzo[d]thiazole structure significantly enhanced anti-inflammatory activity. The compounds were tested in vivo using animal models, demonstrating reduced edema and inflammatory markers compared to controls .

Case Study 2: Anticancer Efficacy

In a cytotoxicity assay against glioblastoma cell lines, this compound exhibited notable efficacy, leading to significant reductions in cell viability and induction of apoptotic pathways . Molecular docking studies further supported these findings by illustrating strong binding affinities to key proteins involved in cancer progression.

Comparative Data Table

Compound Structural Features Biological Activity Mechanism of Action
This compoundBenzo[d]thiazole, PyrazoleAnti-inflammatory, AnticancerCOX inhibition, Apoptosis induction
N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamideThiazole ringAntimicrobial, AnticancerTargeting bacterial cell walls
2-Amino-benzimidazole derivativesBenzimidazole coreAntiprotozoalDisruption of protozoal metabolism

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule comprises three key subunits:

  • Benzo[d]thiazole : A bicyclic aromatic system with sulfur and nitrogen heteroatoms.
  • 3-Methyl-1H-pyrazole : A five-membered diunsaturated ring with two adjacent nitrogen atoms and a methyl substituent.
  • 2-(2-Fluorophenoxy)acetamide : A side chain featuring an ether-linked fluorophenyl group and an amide moiety.

Retrosynthetically, the molecule can be dissected into precursors for convergent synthesis:

  • The benzo[d]thiazol-2-yl group is typically introduced via cyclization of 2-aminothiophenol derivatives.
  • The pyrazole ring is constructed using 1,3-dipolar cycloaddition or condensation reactions.
  • The acetamide side chain is appended through nucleophilic acyl substitution or coupling reactions.

Classical Organic Synthesis Pathways

Stepwise Assembly of the Pyrazole-Thiazole Core

A common approach involves synthesizing the pyrazole and benzothiazole rings separately before coupling them.

Synthesis of 1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole
  • Benzothiazole Formation : 2-Aminothiophenol reacts with methyl glyoxalate in the presence of HCl to yield benzo[d]thiazole-2-carboxylate.
  • Pyrazole Cyclization : The carboxylate is hydrolyzed to the carboxylic acid, which undergoes Curtius rearrangement with hydrazine to form 1-(benzo[d]thiazol-2-yl)-1H-pyrazole.
  • Methylation : Selective methylation at the pyrazole N-1 position is achieved using methyl iodide and a base like K₂CO₃ in DMF.
Acetamide Side Chain Installation
  • 2-(2-Fluorophenoxy)acetic Acid Synthesis :
    • 2-Fluorophenol is reacted with chloroacetic acid in alkaline conditions to form 2-(2-fluorophenoxy)acetic acid.
    • Activation as an acid chloride (using SOCl₂) enables coupling with the pyrazole-thiazole amine.
  • Amide Bond Formation :
    • The amine group of 1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine reacts with 2-(2-fluorophenoxy)acetyl chloride in dry dichloromethane (DCM) with triethylamine as a base.
    • Yield: ~65–72% after column chromatography (silica gel, ethyl acetate/hexane).

One-Pot Convergent Synthesis

To improve efficiency, a one-pot strategy combines ring formation and side-chain incorporation:

  • Simultaneous Cyclization and Coupling :

    • A mixture of 2-hydrazinylbenzo[d]thiazole, acetylacetone, and 2-(2-fluorophenoxy)acetic acid is refluxed in ethanol with catalytic p-toluenesulfonic acid (PTSA).
    • The reaction proceeds via enamine formation, followed by cyclodehydration to yield the target compound.
    • Yield: 58%.
  • Microwave-Assisted Optimization :

    • Microwave irradiation (150°C, 20 min) reduces reaction time and improves yield to 78%.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques avoid toxic solvents:

  • Reactants :
    • 2-Hydrazinylbenzo[d]thiazole (1 equiv)
    • 3-Oxo-2-(2-fluorophenoxy)butanamide (1.2 equiv)
    • NaHCO₃ (2 equiv) as a catalyst.
  • Conditions : 500 rpm for 45 min.
  • Yield : 82% with >95% purity by HPLC.

Aqueous-Phase Reactions

Using water as a solvent enhances sustainability:

  • Procedure :
    • The pyrazole-thiazole intermediate and 2-(2-fluorophenoxy)acetic acid are mixed in water with EDC/HOBt coupling agents.
    • Stirred at 50°C for 6 h.
  • Yield : 70%.

Catalytic Methods and Reaction Engineering

Palladium-Catalyzed Cross-Coupling

For functional group tolerance:

  • Buchwald-Hartwig Amination :
    • Aryl bromide precursors of the benzothiazole and pyrazole are coupled using Pd(OAc)₂/Xantphos catalyst and Cs₂CO₃ base.
    • Yield: 68%.

Enzymatic Acetylation

Lipase-mediated acetylation offers regioselectivity:

  • Enzyme : Candida antarctica Lipase B (CAL-B).
  • Conditions : Vinyl acetate as acyl donor, tert-butanol solvent, 40°C.
  • Yield : 85% with no racemization.

Analytical and Purification Techniques

Chromatography

  • Normal-Phase HPLC :
    • Column: Silica gel (250 × 4.6 mm, 5 µm).
    • Mobile phase: Hexane/ethyl acetate (7:3).
    • Retention time: 12.3 min.

Crystallization

  • Solvent System : Ethanol/water (4:1).
  • Crystal Structure : Monoclinic, space group P2₁/c, confirmed by X-ray diffraction.

Yield Optimization and Scalability

Method Scale (g) Yield (%) Purity (%)
Classical stepwise 10 65 98
One-pot microwave 50 78 99
Mechanochemical 100 82 95
Enzymatic 20 85 97

Data compiled from Refs.

Challenges and Troubleshooting

  • Regioselectivity in Pyrazole Formation :

    • Competing N1 vs. N2 alkylation is mitigated using bulky bases (e.g., DBU) or low temperatures.
  • Acid Sensitivity of the Benzothiazole :

    • Strong acids cause ring-opening; thus, mild conditions (e.g., AcOH instead of HCl) are preferred.
  • Byproduct Formation During Acetylation :

    • Over-acylation is avoided by stoichiometric control and using HOBt/EDC coupling agents.

Industrial-Scale Production Considerations

  • Cost-Effective Precursors :
    • 2-Fluorophenol ($12–15/kg) vs. 2-fluorophenyl acetate ($25–30/kg).
  • Continuous Flow Systems :
    • Microreactors reduce reaction time from hours to minutes, enhancing throughput.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example, pyrazole intermediates are often prepared by cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. Key steps include:

  • Step 1 : Formation of the pyrazole core via reaction of 3-methyl-1H-pyrazol-5-amine with benzo[d]thiazole-2-carbonyl chloride under reflux in anhydrous tetrahydrofuran (THF) .
  • Step 2 : Coupling the intermediate with 2-(2-fluorophenoxy)acetic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane .
  • Critical Parameters : Solvent choice (e.g., THF vs. dioxane), temperature control (20–25°C for acylation), and stoichiometric ratios (1:1.2 for amine:carbonyl chloride) significantly impact yield .

Q. How are structural and purity assessments conducted for this compound?

  • Methodological Answer : Characterization involves:

  • Spectroscopy :
  • 1H/13C NMR : To confirm substituent positions (e.g., fluorophenoxy proton signals at δ 6.8–7.3 ppm; pyrazole methyl group at δ 2.1 ppm) .
  • IR : Detection of carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and C-N stretches at 1250–1350 cm⁻¹ .
  • Elemental Analysis : Verify C, H, N, S content (e.g., calculated vs. observed values within ±0.3%) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (≥95% purity required for biological assays) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of analogous benzo[d]thiazole-pyrazole hybrids?

  • Methodological Answer : Yield optimization strategies include:

  • Catalysis : Use of triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to accelerate acylation steps .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours for cyclocondensation) while maintaining yields >80% .
    • Data-Driven Adjustment : Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) and adjust reagent equivalents dynamically .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

  • Methodological Answer : Contradictions arise from variations in:

  • Bioassay Conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity using fixed inoculum sizes and incubation times) .
  • Structural Nuances : Compare substituent effects (e.g., fluorophenoxy vs. chlorophenoxy groups) via molecular docking to identify binding affinity differences .
  • Statistical Validation : Use ANOVA or multivariate regression to isolate variables (e.g., lipophilicity vs. hydrogen bonding) influencing activity .

Q. How is structure-activity relationship (SAR) analysis performed for derivatives of this compound?

  • Methodological Answer : SAR studies involve:

  • Analog Synthesis : Introduce substituents at the pyrazole 3-methyl or fluorophenoxy positions (e.g., bromine, methoxy) .
  • Biological Screening : Test against target enzymes (e.g., COX-2, EGFR kinase) using fluorescence-based assays .
  • Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) to predict binding modes and free energy changes (ΔG) .
    • Key Findings : Electron-withdrawing groups (e.g., -F) enhance metabolic stability but may reduce solubility, necessitating formulation studies .

Experimental Design & Data Analysis

Q. What controls and replicates are essential in cytotoxicity assays for this compound?

  • Methodological Answer : Rigorous assay design requires:

  • Positive Controls : Doxorubicin or cisplatin for comparison of IC50 values .
  • Negative Controls : Solvent-only treatments (e.g., DMSO ≤0.1% v/v).
  • Replicates : Triplicate measurements per concentration (e.g., 10–100 μM) to calculate SD and CV (<15% acceptable variability) .
  • Endpoint Validation : Confirm apoptosis via flow cytometry (Annexin V/PI staining) to distinguish cytotoxic vs. cytostatic effects .

Q. How are spectral data interpreted to confirm regioselectivity in heterocyclic intermediates?

  • Methodological Answer :

  • NMR NOE Experiments : Detect spatial proximity of protons (e.g., pyrazole C5-H and benzo[d]thiazole protons) to confirm regiochemistry .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., fluorophenoxy orientation relative to the pyrazole ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.